MAC glucuronide linker-2

Descripción general

Descripción

MAC glucuronide linker-2 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapies, as they enable the delivery of cytotoxic drugs specifically to cancer cells while minimizing damage to healthy cells .

Mecanismo De Acción

Target of Action

MAC glucuronide linker-2 is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies in the ADCs, which are designed to target specific cells, such as cancer cells .

Mode of Action

This compound acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and releases the drug once the ADC has been internalized by the target cell . This cleavage is facilitated by the presence of glycosidase enzymes within the cell .

Biochemical Pathways

The action of this compound affects the pathway of drug delivery in targeted therapies like ADCs . Once the ADC binds to the target cell, it is internalized, and the this compound is cleaved, releasing the cytotoxic drug . This drug then interferes with the cell’s functions, leading to cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely determined by the properties of the ADC it is part of . The linker itself is designed to be stable in the bloodstream but cleavable inside target cells .

Result of Action

The result of the action of this compound is the selective delivery of cytotoxic drugs to target cells . By releasing the drug only within these cells, it allows for targeted treatment, reducing harm to healthy cells . This can lead to the death of the target cells, such as cancer cells in the case of ADCs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of glycosidase enzymes in the target cells is necessary for the cleavage and activation of the linker . Additionally, the stability of the linker can be affected by factors such as pH and temperature . Understanding these factors is crucial for optimizing the use of this compound in ADCs .

Análisis Bioquímico

Biochemical Properties

MAC glucuronide linker-2 interacts with various enzymes and proteins during the formation of ADCs . The linker is cleaved by the enzyme β-glucuronidase, which is overexpressed in many tumor cells . This cleavage releases the attached drug, allowing it to exert its cytotoxic effects .

Cellular Effects

The cellular effects of this compound are primarily observed through the action of the ADCs it helps form . Once the linker is cleaved and the drug is released, the drug can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by β-glucuronidase . This cleavage releases the drug from the ADC, allowing it to bind to its target and exert its effects . The specific effects depend on the nature of the drug attached to the linker .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to the stability of the ADCs it forms . The linker is designed to be stable until it reaches the tumor environment, where it is cleaved by β-glucuronidase . This ensures that the drug is only released at the target site, minimizing damage to healthy cells .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been observed in the context of the ADCs it forms . Higher dosages of the ADC lead to a greater release of the drug, potentially leading to increased efficacy but also increased risk of side effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs . After the ADC is internalized by the target cell, the linker is cleaved by β-glucuronidase, releasing the drug . This is part of the phase II metabolic reactions, which typically act to detoxify and facilitate the excretion of substances .

Transport and Distribution

The transport and distribution of this compound are tied to the ADCs it forms . ADCs are designed to be selectively taken up by cancer cells through receptor-mediated endocytosis . Once inside the cell, the linker is cleaved, releasing the drug .

Subcellular Localization

The subcellular localization of this compound depends on the ADC it is part of . After the ADC is internalized by the cell, it is typically localized in the lysosome, where the acidic environment and presence of β-glucuronidase facilitate the cleavage of the linker .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MAC glucuronide linker-2 involves several steps, starting with the preparation of the glucuronide moiety. This is typically achieved through the esterification of glucuronic acid with methanol, followed by the protection of hydroxyl groups using acetylation. The resulting intermediate is then coupled with an amino-containing compound to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, with reaction temperatures carefully controlled to prevent degradation of the product .

Análisis De Reacciones Químicas

Types of Reactions

MAC glucuronide linker-2 primarily undergoes hydrolysis and enzymatic cleavage reactions. The hydrolysis reaction is facilitated by acidic or basic conditions, while enzymatic cleavage is mediated by β-glucuronidase, an enzyme commonly found in lysosomes .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Enzymatic Cleavage: β-glucuronidase enzyme under physiological conditions.

Major Products

The major products formed from these reactions include the free drug and the glucuronic acid moiety. These products are then able to exert their therapeutic effects within the target cells .

Aplicaciones Científicas De Investigación

Scientific Research Applications

MAC glucuronide linker-2 has been instrumental in various research applications, particularly in the development and optimization of ADCs. Below are some significant applications and findings:

Development of Antibody-Drug Conjugates

This compound is widely used in the formulation of ADCs due to its unique cleavable nature. It allows for:

- Targeted Release : The selective release of cytotoxic drugs enhances treatment efficacy.

- Reduced Systemic Toxicity : By ensuring that drugs are activated specifically within cancer cells, off-target effects are minimized.

Case Studies

Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:

| Study | Description | Findings |

|---|---|---|

| Study 1 | Efficacy in Tumor Models | ADCs armed with this compound showed significant tumor regression at doses as low as 3 mg/kg. |

| Study 2 | Comparative Analysis | ADCs utilizing this linker exhibited a therapeutic index significantly higher than those using conventional linkers, with a reported 50-fold increase in maximum tolerated dose/minimum effective dose ratio. |

Stability and Enzymatic Release

Research has demonstrated that this compound maintains high stability at physiological pH levels while efficiently releasing drug surrogates upon exposure to β-glucuronidase. This characteristic is critical for ensuring that the drug payload is delivered effectively without premature degradation.

Comparación Con Compuestos Similares

Similar Compounds

Disulfide Cleavable Linkers: These linkers are cleaved by reducing agents within the cell.

Acid Cleavable Linkers: These linkers are cleaved under acidic conditions, such as those found in the tumor microenvironment.

Protease Cleavable Linkers: These linkers are cleaved by specific proteases within the cell

Uniqueness

MAC glucuronide linker-2 is unique due to its reliance on β-glucuronidase for cleavage, which provides a high degree of specificity and reduces off-target effects. This makes it particularly suitable for use in ADCs, where precise drug delivery is crucial .

Actividad Biológica

MAC glucuronide linker-2, identified by CAS number 229977-57-5, is a cleavable linker employed in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the therapeutic efficacy of ADCs by facilitating targeted drug delivery to cancer cells while minimizing systemic toxicity. This article delves into the biological activity of this compound, highlighting its mechanism of action, case studies, and relevant research findings.

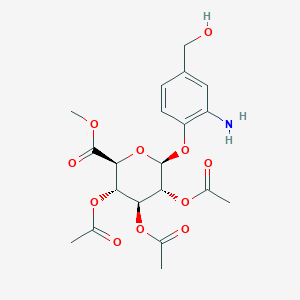

- Molecular Formula : CHNO

- Molecular Weight : 455.41 g/mol

- Structure : The structure includes functional groups that enable its role as a cleavable linker in ADCs.

This compound operates through a selective cleavage mechanism facilitated by overexpressed β-glucuronidase in cancer cells. This enzymatic activity enables the release of the cytotoxic payload specifically within the tumor microenvironment, thereby enhancing the therapeutic index of ADCs.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

- Targeted Delivery : The linker promotes selective drug release in acidic or hypoxic tumor tissues, which are characteristic of many cancers. This specificity reduces off-target effects and enhances drug accumulation at the tumor site .

- In Vitro and In Vivo Efficacy : Studies have demonstrated that ADCs utilizing this compound exhibit superior antiproliferative effects compared to traditional linkers. For instance, ADCs with this linker showed improved cytotoxicity against various cancer cell lines with IC values significantly lower than those observed with non-cleavable linkers .

- Stability and Cleavage Characteristics : The stability of this compound under physiological conditions is critical for its application. Research indicates that it maintains stability until it encounters β-glucuronidase, leading to effective payload release without premature degradation .

Case Studies

Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:

Study 1: Efficacy in Tumor Models

In a study involving human lymphoma xenograft models, ADCs armed with this compound demonstrated significant tumor regression at doses as low as 3 mg/kg. In contrast, traditional linkers required higher doses to achieve similar effects, indicating a more favorable therapeutic profile for the MAC-based conjugates .

Study 2: Comparative Analysis with Other Linkers

A comparative analysis highlighted that ADCs utilizing this compound exhibited a therapeutic index significantly higher than those using conventional linkers such as Val-Cit. The study reported a 50-fold increase in the maximum tolerated dose/minimum effective dose ratio for MAC-based ADCs .

Data Summary Table

| Feature | This compound | Traditional Linkers (e.g., Val-Cit) |

|---|---|---|

| Molecular Weight | 455.41 g/mol | Varies (typically higher) |

| IC (Cancer Cell Lines) | Lower | Higher |

| Stability | High under physiological conditions | Moderate |

| Therapeutic Index | Higher | Lower |

| Tumor Regression (mg/kg) | 3 | 15 |

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZPQJAJSIUIEY-KVIJGQROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.